molecular formula C11H8ClN3O2 B14226533 1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione CAS No. 828931-73-3

1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione

Cat. No.: B14226533
CAS No.: 828931-73-3
M. Wt: 249.65 g/mol
InChI Key: AJHBYHVLXGYFHP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione is a heterocyclic compound that features a unique imidazo[1,2-a]imidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazo[1,2-a]imidazole core . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, such as those mediated by kinases or phosphatases .

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione
  • 1-(3-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione
  • 1-(3-Methylphenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione

Comparison: 1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

CAS No.

828931-73-3

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

1-(3-chlorophenyl)-2,3-dihydroimidazo[1,2-a]imidazole-5,6-dione

InChI

InChI=1S/C11H8ClN3O2/c12-7-2-1-3-8(6-7)14-4-5-15-10(17)9(16)13-11(14)15/h1-3,6H,4-5H2

InChI Key

AJHBYHVLXGYFHP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C(=O)N=C2N1C3=CC(=CC=C3)Cl

Origin of Product

United States

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